molecular formula C7H10N6 B13353704 4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile

4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile

Cat. No.: B13353704
M. Wt: 178.20 g/mol
InChI Key: LDYSHDDAGYDUAY-UHFFFAOYSA-N
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Description

4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile is a heterocyclic compound with significant applications in medicinal chemistry. This compound is part of the pyrimidine family, which is known for its diverse biological activities. Pyrimidine derivatives are widely studied for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-diamino-6-hydroxypyrimidine with dimethylamine and a cyanating agent. The reaction is usually carried out in an organic solvent such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an ATP mimetic, inhibiting tyrosine kinases by competing with ATP for binding sites. This inhibition disrupts signaling pathways essential for cancer cell growth and survival, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-(dimethylamino)pyrimidine-5-carbonitrile
  • 2-(dimethylamino)pyrimidine-4,6-diol

Comparison

Compared to similar compounds, 4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile exhibits unique properties such as higher potency in inhibiting specific enzymes and better solubility in organic solvents. These characteristics make it a more effective candidate for certain therapeutic applications .

Properties

Molecular Formula

C7H10N6

Molecular Weight

178.20 g/mol

IUPAC Name

4,6-diamino-2-(dimethylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C7H10N6/c1-13(2)7-11-5(9)4(3-8)6(10)12-7/h1-2H3,(H4,9,10,11,12)

InChI Key

LDYSHDDAGYDUAY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C(C(=N1)N)C#N)N

Origin of Product

United States

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